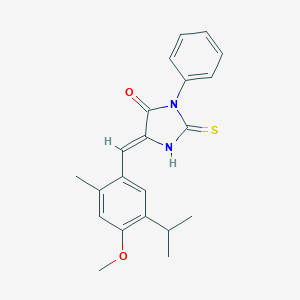![molecular formula C22H22N2O5S B300982 Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B300982.png)
Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, also known as EHT 1864, is a small molecule inhibitor that selectively targets the Rho family of small GTPases. It has been extensively studied for its potential applications in cancer therapy, as well as in the treatment of other diseases such as cardiovascular and neurological disorders.
Wirkmechanismus
Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 selectively targets the Rho family of small GTPases, which are key regulators of cell motility, proliferation, and survival. Specifically, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 inhibits the activation of RhoA, Rac1, and Cdc42, which are involved in the formation of actin stress fibers, lamellipodia, and filopodia, respectively. By inhibiting these processes, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 disrupts the cytoskeleton and inhibits cell migration, invasion, and proliferation.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been shown to have a variety of biochemical and physiological effects. For example, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been shown to inhibit platelet aggregation, suggesting that it may have potential as an anti-thrombotic agent. In addition, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been shown to improve cardiac function in animal models of heart failure, suggesting that it may have potential as a treatment for cardiovascular disease. Finally, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been shown to have neuroprotective effects in animal models of neurological disorders, suggesting that it may have potential as a treatment for these conditions as well.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 is its selectivity for the Rho family of small GTPases, which allows for specific targeting of these molecules without affecting other cellular processes. In addition, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 is relatively easy to synthesize and has been extensively studied, making it a useful tool for researchers. However, one limitation of Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 is its relatively low potency, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864. One area of interest is the development of more potent analogs of Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 that may be more effective in cancer therapy and other applications. In addition, further studies are needed to determine the optimal dosing and administration of Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 in different disease contexts. Finally, additional studies are needed to fully elucidate the mechanisms of action of Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 and to identify potential off-target effects.
Synthesemethoden
The synthesis of Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 involves a multi-step process that begins with the reaction of ethyl 4-aminobenzoate with 2-chloroethanol to form ethyl 4-(2-hydroxyethyl)aminobenzoate. This compound is then reacted with thiosemicarbazide to yield ethyl 4-{[5-(2-hydroxyethyl)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. Finally, the desired product, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864, is obtained by reacting this compound with 3-ethoxy-2-hydroxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been extensively studied for its potential applications in cancer therapy, as well as in the treatment of other diseases such as cardiovascular and neurological disorders. In cancer therapy, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been shown to inhibit the migration and invasion of cancer cells, as well as to induce cell death in a variety of cancer cell lines. In addition, Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as an adjunct therapy.
Eigenschaften
Produktname |
Ethyl 4-{[5-(3-ethoxy-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Molekularformel |
C22H22N2O5S |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
ethyl 4-[[(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C22H22N2O5S/c1-4-28-17-8-6-7-15(19(17)25)13-18-20(26)24(3)22(30-18)23-16-11-9-14(10-12-16)21(27)29-5-2/h6-13,25H,4-5H2,1-3H3/b18-13-,23-22? |
InChI-Schlüssel |
NGDPULIVWLWHQJ-ZMDRFMMPSA-N |
Isomerische SMILES |
CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C |
SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C |
Kanonische SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300899.png)

![4-[(2-{(Z)-[1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B300903.png)
![5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300904.png)
![5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300905.png)

![5-(5-Chloro-2-hydroxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300907.png)

![4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B300914.png)
![5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-1,3-thiazolidine-2,4-dione](/img/structure/B300915.png)

![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300919.png)

![(2E,5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300921.png)